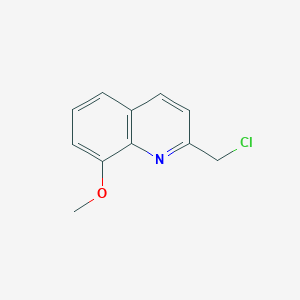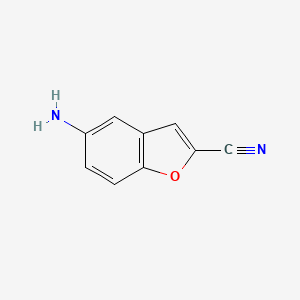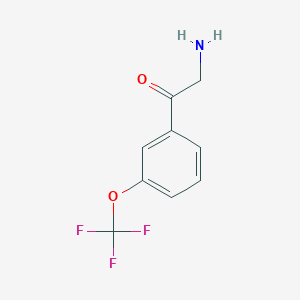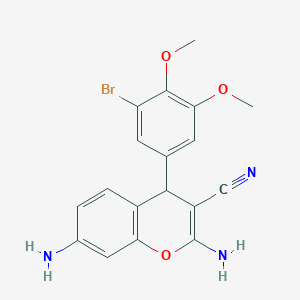![molecular formula C9H9ClO B8760112 2-[(4-chlorophenyl)methyl]oxirane CAS No. 36519-91-2](/img/structure/B8760112.png)
2-[(4-chlorophenyl)methyl]oxirane
描述
2-[(4-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
准备方法
Synthetic Routes and Reaction Conditions: 2-[(4-Chlorophenyl)methyl]oxirane can be synthesized through the epoxidation of 4-chlorostyrene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar epoxidation methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and catalysts can enhance the efficiency of the process .
化学反应分析
Types of Reactions: 2-[(4-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
科学研究应用
2-[(4-Chlorophenyl)methyl]oxirane has several applications in scientific research:
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to modifications of their structure and function. It can inhibit bacterial enzymes such as hydroxylases and oxidases, affecting bacterial metabolism .
相似化合物的比较
2-(4-Bromophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of chlorine.
2-(4-Methylphenyl)oxirane: Has a methyl group instead of chlorine.
Uniqueness: 2-[(4-Chlorophenyl)methyl]oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in synthesis and research .
属性
CAS 编号 |
36519-91-2 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
InChI 键 |
ZPEVFFRSZBVWGB-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)

![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)

![3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)
